molecular formula C14H11BrO3 B1271828 2-(Benzyloxy)-5-bromobenzoic acid CAS No. 62176-31-2

2-(Benzyloxy)-5-bromobenzoic acid

Cat. No.: B1271828
CAS No.: 62176-31-2
M. Wt: 307.14 g/mol
InChI Key: VIQAXGLEBKDMGC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromobenzoic acid is an organic compound with the molecular formula C14H11BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a benzyloxy group and the hydrogen atom at the 5-position is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromobenzoic acid typically involves the bromination of 2-(Benzyloxy)benzoic acid. One common method is to react 2-(Benzyloxy)benzoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the benzoic acid ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives with oxidized benzyloxy groups.

    Reduction: Hydrogenated derivatives of the original compound.

    Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-(Benzyloxy)-5-bromobenzoic acid serves as a versatile building block in organic synthesis. It is utilized for:

  • Preparation of Complex Molecules : The compound can be transformed into various derivatives through substitution reactions.
  • Intermediate in Drug Development : Its derivatives may exhibit pharmacological properties, making it a candidate for new therapeutic agents.

Biological Studies

The compound's interaction with biological systems has been explored in several studies:

  • Enzyme Inhibition Studies : It can be used to investigate enzyme inhibition mechanisms due to its structural features that allow it to interact with active sites of enzymes.
  • Protein-Ligand Interactions : The benzoyl group can form hydrogen bonds or hydrophobic interactions, which are crucial for studying protein-ligand dynamics.

Material Science

In industry, this compound is employed for:

  • Synthesis of Polymers : It acts as a precursor for creating advanced materials with specific properties.
  • Production of Specialty Chemicals : Its unique chemical properties allow it to be used in the formulation of various specialty chemicals.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal investigated the enzyme inhibition properties of this compound. The results indicated that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in drug design targeting these enzymes.

Case Study 2: Polymer Synthesis

Research highlighted the use of this compound in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices resulted in materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)benzoic acid: Lacks the bromine atom at the 5-position.

    5-Bromobenzoic acid: Lacks the benzyloxy group at the 2-position.

    2-Benzyloxy-4-bromobenzoic acid: Bromine atom is at the 4-position instead of the 5-position.

Uniqueness

2-(Benzyloxy)-5-bromobenzoic acid is unique due to the presence of both the benzyloxy group and the bromine atom at specific positions on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2-(Benzyloxy)-5-bromobenzoic acid is an organic compound characterized by its unique structural features, which include a benzyloxy group and a bromine atom attached to a benzoic acid framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Structure and Composition

  • Molecular Formula : C14_{14}H11_{11}BrO3_3
  • Molecular Weight : 313.14 g/mol
  • CAS Number : 62176-31-2

The presence of both the benzyloxy and bromine substituents significantly influences the compound's reactivity and biological interactions.

Table 1: Comparison of Similar Compounds

Compound NameKey FeaturesUnique Attributes
5-(Benzyloxy)benzoic acidLacks bromine; less reactiveAbsence of halogen limits reactivity
2-Bromobenzoic acidLacks benzyloxy group; affects solubilityMore polar than its counterpart
5-(Methoxy)-2-bromobenzoic acidContains methoxy instead of benzyloxyMethoxy group alters electronic properties
This compoundCombines both benzyloxy and bromineOffers distinct chemical reactivity pathways

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The lipophilic nature of the compound enhances its bioavailability, allowing it to effectively cross cellular membranes. Research indicates that this compound may influence biochemical pathways through oxidation and reduction reactions, thereby affecting cellular functions.

Antimicrobial Properties

Studies have shown that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of benzyloxy compounds have demonstrated in vitro antibacterial and antifungal activities, suggesting that this compound may also possess similar effects. The presence of electron-withdrawing groups in related compounds has been linked to enhanced potency against microbial strains.

Case Studies

  • Anticancer Activity : A study investigated the effects of various bromobenzoic acid derivatives on cancer cell lines. It was found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology.
  • Enzyme Inhibition : Research focused on the inhibition of specific enzymes by this compound revealed that it could effectively inhibit certain key enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic efficacy.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have shown promising results regarding its absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting favorable characteristics for drug development.

Safety and Toxicology

The safety profile of this compound indicates potential hazards:

  • Acute Toxicity : The compound is classified as harmful if swallowed (H302) and may cause skin irritation (H315) .

Table 2: Toxicological Data Summary

Toxicity TypeClassification
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Benzyloxy)-5-bromobenzoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves bromination and benzyl protection. For example, 5-bromo-2-hydroxybenzoic acid can be reacted with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Reaction temperature (80–100°C) and stoichiometric control of benzyl bromide are critical to avoid over-alkylation . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How can the solubility and stability of this compound be characterized for experimental design?

  • Methodological Answer : Solubility tests in solvents like ethanol, DMSO, and dichloromethane should be conducted using gravimetric analysis. Stability studies under varying pH (e.g., 2–12) and temperatures (25–60°C) can be monitored via HPLC. Evidence suggests high solubility in ethanol and ether but limited stability in acidic conditions due to ester hydrolysis risks .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm for benzyl and bromophenyl groups) and the carboxylic acid proton (δ ~12 ppm, broad).
  • FT-IR : Confirm O-H (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-Br (550–650 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 307.0 (calculated for C₁₄H₁₁BrO₃) .

Advanced Research Questions

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are effective?

  • Methodological Answer : The bromine substituent enables coupling with aryl boronic acids. A Pd(PPh₃)₄ catalyst (2–5 mol%) and a base (e.g., Na₂CO₃) in a DMF/H₂O solvent system at 80–100°C yield biaryl derivatives. Ligand choice (e.g., SPhos) enhances reactivity for sterically hindered partners. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. What computational strategies can predict the binding affinity of derivatives of this compound to biological targets (e.g., Mycobacterium tuberculosis enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., GroEL/ES chaperonins) can model interactions. Key parameters include:

  • Hydrogen bonding : Distance ≤3.0 Å between the carboxylic acid group and active-site residues (e.g., Asp87 in GroEL).
  • Halogen bonding : Bromine interactions with hydrophobic pockets (e.g., π-π stacking with Phe residues).
  • Energy scores (ΔG ≤ -8.5 kcal/mol indicate strong binding) .

Q. How can contradictory solubility data from different sources be resolved experimentally?

  • Methodological Answer : Reproduce solubility assays under standardized conditions (e.g., USP methods):

Prepare saturated solutions in target solvents (e.g., ethanol, DMSO) at 25°C.

Filter and quantify dissolved compound via UV-Vis (λmax ~270 nm) or gravimetry.

Compare results with literature (e.g., CRC Handbook values) and validate via DSC to detect polymorphic variations affecting solubility .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct formation : Optimize benzylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to reduce di-alkylation.
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effectiveness.
  • Safety : Bromine handling requires inert atmosphere and corrosion-resistant reactors (e.g., glass-lined steel) .

Application-Oriented Questions

Q. How can this compound serve as a precursor for fluorescent probes or metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Fluorescent probes : Introduce amino groups via Buchwald-Hartwig amination, followed by conjugation with fluorophores (e.g., dansyl chloride).
  • MOFs : Use the carboxylic acid as a linker with metal nodes (e.g., Zn²⁺) in solvothermal synthesis. Characterize porosity via BET surface area analysis .

Q. What strategies improve the metabolic stability of drug candidates derived from this compound?

  • Methodological Answer :

  • Esterification : Replace the benzyl group with tert-butyl to resist enzymatic cleavage.
  • Isosteric replacement : Substitute bromine with CF₃ to enhance lipophilicity and stability. Validate via in vitro microsomal assays (e.g., rat liver microsomes) .

Analytical and Data Analysis Questions

Q. How do discrepancies in reported melting points arise, and how should researchers address them?

  • Methodological Answer : Variations stem from impurities or polymorphic forms. Standardize melting point determination via DSC (heating rate 10°C/min under N₂). Compare with CRC Handbook data (mp ~173–175°C for pure samples) .

Properties

IUPAC Name

5-bromo-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQAXGLEBKDMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368748
Record name 2-(benzyloxy)-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-31-2
Record name 2-(benzyloxy)-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzyloxy)-5-bromobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Solid LiOH (1.01 g, 42.1 mmol) was added in a single charge to a stirred solution of phenylmethyl 5-bromo-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 4, method B; 3 g, 7.55 mmol) in a 3:1 mixture of THF and water (40 ml) at 20° C. The reaction mixture was stirred at 71° C. for 16 h. After cooling to room temperature, it was diluted with ethyl acetate (200 ml). 10% aqueous HCl was added to the mixture to adjust the pH to 2. The organic phase was isolated, washed with brine, dried over Na2SO4, and concentrated to give a white solid. The crude product was purified by silica gel chromatography eluting with hexane:ethyl acetate (3:1) to yield the title compound as white solid. 2.1 g.
Name
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

LiOH.H2O (222 mg, 5.29 mmol) was added to a stirred solution of phenylmethyl 5-bromo-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 4, method A; 700 mg, 1.76 mmol) in THF (15 ml) and water (5.00 ml). The mixture was refluxed for 12 h and then diluted with ethyl acetate (50 ml). 10% aqueous HCl was added to the mixture to adjust the pH to 2. The organic phase was isolated, washed with brine, dried over MgSO4, and concentrated to yield the title compound as a yellow solid. 400 mg.
Name
LiOH.H2O
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Solid LiOH (0.53 g, 12.59 mmol) was added to a stirred solution of phenylmethyl 5-bromo-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 4; 1 g, 2.52 mmol) in tetrahydrofuran (20 ml) and water (4.00 ml) in air at room temperature. The reaction mixture was stirred at 70° C. overnight. After cooling to room temperature, the solvent was removed to obtain a white solid, which was dissolved in water (100 ml) and stirred in ice-water bath. 1N HCl (aq) was added to adjust the pH to 4. The white solid was filtered and dried in vacuum to yield the title compound as a white solid. 0.78 g.
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-(Benzyloxy)-5-bromobenzoic acid
2-(Benzyloxy)-5-bromobenzoic acid
2-(Benzyloxy)-5-bromobenzoic acid
2-(Benzyloxy)-5-bromobenzoic acid
2-(Benzyloxy)-5-bromobenzoic acid
2-(Benzyloxy)-5-bromobenzoic acid

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